2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide
Description
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted acetamide backbone and a 5-methylfuran-2-yl ethyl moiety. The compound’s structure combines a polar methoxy group with a lipophilic furan ring, which may influence its physicochemical properties (e.g., solubility, LogP) and biological interactions.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methoxy-N-[1-(5-methylfuran-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H15NO3/c1-7-4-5-9(14-7)8(2)11-10(12)6-13-3/h4-5,8H,6H2,1-3H3,(H,11,12) |
InChI Key |
MGXFSYVAIVKNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide typically involves the reaction of 5-methylfuran-2-carbaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using sodium borohydride to yield the amine. The final step involves the acylation of the amine with acetic anhydride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group and the acetamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide with structurally related acetamides, focusing on substituent effects, molecular properties, and applications.
Structural Analogs in Agrochemicals
Chloroacetamides, such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , are extensively used as pre-emergent herbicides. These compounds feature halogen (Cl) and alkyl/aryl substitutions, enhancing their soil persistence and lipid solubility compared to the methoxy-furan derivative. For example, alachlor has a molecular weight of 269.8 g/mol and a LogP of ~3.5, favoring membrane penetration in plants . In contrast, the furan-containing compound lacks halogenation, which may reduce environmental persistence but improve biodegradability.
Pharmacologically Active Acetamides
- Its polar surface area (29.1 Ų) and hydrogen-bonding capacity differ from the furan derivative, which may exhibit lower polarity due to the non-polar methylfuran group .
- GPR139 Agonists (e.g., Compound 20a) : Derivatives like (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) incorporate heterocyclic pyrrolotriazine cores. These structures exhibit higher molecular complexity (MW ~350–400 g/mol) and distinct hydrogen-bond acceptors (e.g., triazine N-atoms) compared to the simpler furan-based compound .
Electron-Withdrawing Group Substitutions
- 2-CHLORO-N-[1-(4-ISOBUTYLPHENYL)ETHYL]ACETAMIDE : This compound (MW 253.77 g/mol, LogP 3.6) features a chloro substituent and an isobutylphenyl group, increasing hydrophobicity and steric bulk. The absence of a chloro group in the methoxy-furan derivative may reduce electrophilic reactivity and toxicity .
- (R)-2-Methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide : The trifluoromethoxy group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the methylfuran substituent. This difference highlights how substituent choice impacts pharmacokinetics and degradation pathways .
Data Table: Key Properties of Selected Acetamides
Research Findings and Trends
- Substituent Effects on Bioactivity : Chloro and methoxy groups in agrochemical acetamides improve lipid solubility and target binding, whereas furan rings may offer metabolic advantages due to lower environmental persistence .
- Pharmacological Potential: Methoxy-aryl acetamides (e.g., GPR139 agonists) demonstrate that aromatic substitutions enhance receptor selectivity, suggesting that the 5-methylfuran group in the target compound could be optimized for CNS or anti-inflammatory targets .
- Synthetic Flexibility : The acetamide scaffold allows modular substitutions, enabling tuning of solubility, stability, and bioactivity. For example, trifluoromethoxy groups improve metabolic resistance, while furans may reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
